[Isopropylidenebis(p-phenyleneoxy)]dipropanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropylidenebis(p-phenyleneoxy)]dipropanol typically involves the reaction of bisphenol A with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxy compound, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process often involves the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
[Isopropylidenebis(p-phenyleneoxy)]dipropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyleneoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
[Isopropylidenebis(p-phenyleneoxy)]dipropanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of [Isopropylidenebis(p-phenyleneoxy)]dipropanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Shares the phenyleneoxy groups but lacks the propanol groups.
Epichlorohydrin: Used in the synthesis of [Isopropylidenebis(p-phenyleneoxy)]dipropanol but has different chemical properties.
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of phenyleneoxy groups with the flexibility of propanol chains. This combination allows for versatile applications in various fields, from polymer synthesis to pharmaceutical research .
Properties
CAS No. |
33393-97-4 |
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Molecular Formula |
C21H28O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C21H28O4/c1-21(2,17-5-9-19(10-6-17)24-15-3-13-22)18-7-11-20(12-8-18)25-16-4-14-23/h5-12,22-23H,3-4,13-16H2,1-2H3 |
InChI Key |
CPHURRLSZSRQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCCO)C2=CC=C(C=C2)OCCCO |
Origin of Product |
United States |
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